molecular formula C17H16BrN3S B2505786 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 369394-69-4

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2505786
CAS No.: 369394-69-4
M. Wt: 374.3
InChI Key: OJTYYRRQDMDNBS-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that features a pyrazole ring substituted with bromophenyl and phenyl groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased acetylcholine levels, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS), influencing oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress response, leading to altered levels of ROS and subsequent cellular damage . Furthermore, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, the compound can interact with ROS, affecting their production and scavenging within cells . These interactions result in changes in gene expression, particularly those involved in oxidative stress response and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to the compound has been shown to affect cellular function, particularly in terms of oxidative stress and metabolic activity . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can lead to toxic effects, including neurotoxicity and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and ROS-scavenging enzymes, influencing their activity and subsequent metabolic flux . The compound’s effects on metabolic pathways are evident in its ability to modulate energy production and utilization within cells . These interactions highlight the compound’s potential for influencing metabolic processes in various biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes, allowing for its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity, as it ensures the compound reaches its target sites within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . Within the mitochondria, the compound exerts its effects on oxidative stress and metabolic activity, highlighting its potential for targeting mitochondrial dysfunction in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with methyl isothiocyanate under basic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic semiconductors and liquid crystalline materials.

    Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with enzymes and receptors, providing insights into their mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyrazole ring.

    5-(4-bromophenyl)-4,6-dichloropyrimidine: Similar in having a bromophenyl group, but features a pyrimidine ring with additional chlorine substitutions.

Uniqueness

5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTYYRRQDMDNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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